![molecular formula C16H13FN2OS2 B5540690 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone
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Description
Synthesis Analysis
- Alagarsamy et al. (2007) describe a method for synthesizing a related series of compounds, starting with 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and reacting it with various aldehydes and ketones (Alagarsamy, Vijayakumar, & Solomon, 2007).
- Akramov et al. (2016) discuss synthesizing 2-substituted thieno[2,3-d]pyrimidine-4-ones using 2-amino-4,5-dimethylthiophene carboxamide (Akramov, Zhurayev, Urakov, & Elmuradov, 2016).
Molecular Structure Analysis
- Elmuradov et al. (2011) synthesized derivatives of thieno[2,3-d]pyrimidin-4-ones, providing insights into their molecular structures (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
- Mary et al. (2015) performed a detailed molecular structure analysis, including FT-IR, vibrational assignments, and HOMO-LUMO analysis of a structurally similar compound (Mary, Panicker, Sapnakumari, et al., 2015).
Chemical Reactions and Properties
- Venugopal et al. (2020) describe the synthesis and characterization of related compounds, highlighting their chemical reactions and properties (Venugopal, Sundararajan, & Choppala, 2020).
- Novikov et al. (2004) detail the synthesis of pyrimidin-4(3H)-one derivatives, providing insight into their chemical properties (Novikov, Ozerov, Sim, & Buckheit, 2004).
Physical Properties Analysis
- Zadorozhny et al. (2010) synthesized derivatives of thieno[3,4-d]pyrimidines, comparing their physicochemical properties with isomeric and benzo isosteres (Zadorozhny, Turov, & Kovtunenko, 2010).
- Madhra et al. (2002) synthesized fluorinated polyimides derived from similar compounds, providing insights into their physical properties (Madhra, Salunke, Banerjee, & Prabha, 2002).
Chemical Properties Analysis
- Santagati et al. (2002) synthesized phenyl derivatives containing a similar heterocyclic system, exploring their chemical properties (Santagati, Granata, Santagati, et al., 2002).
- Golub et al. (2011) synthesized and evaluated (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, revealing insights into their chemical properties (Golub, Bdzhola, Briukhovetska, et al., 2011).
Scientific Research Applications
Chemical Synthesis and Characterization
Research has focused on the synthesis and chemical characterization of derivatives related to thieno[2,3-d]pyrimidine. For instance, the synthesis of diheteroaryl thienothiophene derivatives through the treatment of specific thieno[2,3-b]thiophene derivatives has been documented, yielding various bis-pyrimidine, bis-pyrazole, and other related derivatives (Mabkhot, Al-Majid, & Alamary, 2011). These efforts highlight the chemical versatility and potential for further functionalization of thieno[2,3-d]pyrimidine compounds.
Physicochemical Properties and Biological Potential
Another area of interest is the comparison of physicochemical properties and biological potential of thieno[2,3-d]pyrimidine derivatives with their benzene isosteres. Studies have shown that the position of the sulfur atom in these compounds significantly affects their electronic spectra and potentially their biological activities, indicating a nuanced relationship between structure and function in these molecules (Zadorozhny, Turov, & Kovtunenko, 2010).
Heterocyclic Synthesis and Dye Applications
In the realm of heterocyclic chemistry, thieno[2,3-d]pyrimidine-based chromophores have been synthesized and applied as dyes for polyester fibers, demonstrating the compound's utility in material science and industrial applications. These dyes, characterized by their diverse hues and fastness properties, exemplify the potential of thieno[2,3-d]pyrimidine derivatives in creating value-added products for the textile industry (Ho & Yao, 2013).
properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-9-10(2)22-16-14(9)15(18-8-19-16)21-7-13(20)11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHHFQVLSOSMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone |
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